4-(1-Methylimidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-3-2-9-8(11)6-4-7(12)10-5-6/h2-3,6H,4-5H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMIGEZKUCMADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production methods for 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring can participate in electrophilic substitution reactions, while the pyrrolidinone ring can undergo nucleophilic addition and substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone ring can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the imidazole ring can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Neuropharmacology
Due to its structural similarity to neurotransmitters, 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one has been investigated for its potential effects on neural pathways. Preliminary studies indicate that it may modulate enzyme activity involved in neurotransmission, suggesting applications in treating neurodegenerative diseases or mood disorders.
Antimicrobial Activity
The imidazole ring present in the compound is known for its role in many antifungal agents. Research indicates that 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antifungal or antibacterial therapies.
Antidiabetic Effects
The compound's ability to interact with enzymes involved in glucose metabolism suggests potential applications in managing diabetes. Its mechanism may involve the modulation of insulin signaling pathways or direct effects on glucose uptake.
Synthesis and Characterization
The synthesis of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one can be achieved through various chemical methods, including multi-step synthesis involving the reaction of pyrrolidinone derivatives with imidazole-based reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Neuropharmacological Studies
A study evaluating the neuropharmacological effects of this compound demonstrated its ability to inhibit specific neurotransmitter transporters, indicating potential use in treating conditions like depression or anxiety disorders. The findings suggest that it could serve as a scaffold for developing novel antidepressants .
Antimicrobial Evaluation
In antimicrobial assays, 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one showed promising activity against various fungal strains, including Candida species. The compound's efficacy was assessed using disc diffusion methods, revealing significant inhibition zones compared to standard antifungal agents .
Antidiabetic Research
Research on the antidiabetic properties of this compound highlighted its potential to enhance insulin sensitivity and glucose uptake in cellular models, suggesting that it could be developed into a therapeutic agent for type 2 diabetes management.
Mechanism of Action
The mechanism of action of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidinone ring contributes to the compound’s binding affinity and selectivity by providing additional points of interaction with biological targets . These interactions can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Heterocycle Variations
4-(1-Methylpyrazol-4-yl)pyrrolidin-2-one
- Structure : Replaces the imidazole ring with a pyrazole group at the 4-position.
- Molecular Formula : C₈H₁₁N₃O (EN300-1247967, ).
- Key Differences: Pyrazole lacks the aromatic π-system conjugation of imidazole, reducing hydrogen-bonding capacity.
- Synthesis : Likely via nucleophilic aromatic substitution (SNAr), as seen in for imidazole analogs.
5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Structure : Features a benzoimidazole substituent ().
- Molecular Weight : ~278.3 g/mol (estimated from ).
- Extended aromatic systems may improve binding to hydrophobic enzyme pockets.
- Synthesis : Achieved via condensation of Schiff bases with succinic anhydride ().
5-Hydroxy-1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Pharmacological Activity Profiles
Physicochemical Properties
Biological Activity
4-(1-Methylimidazol-2-yl)pyrrolidin-2-one, also known by its CAS number 1866607-39-7, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one is with a molecular weight of approximately 138.17 g/mol. The structure features a pyrrolidinone ring substituted with a methylimidazole moiety, which is significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest a strong potential for development into an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study evaluated its effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing IC50 values that indicate significant cytotoxic effects compared to standard chemotherapeutic agents. The compound's mechanism appears to involve the modulation of apoptotic pathways, potentially through the activation of caspases.
Neuroprotective Effects
There is emerging evidence suggesting that 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one may possess neuroprotective properties. Research indicates that it could mitigate neuronal cell death induced by oxidative stress, possibly through the upregulation of antioxidant enzymes. This aspect is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a critical role.
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 15.0 | |
| Anticancer | MCF-7 | 12.5 | |
| Neuroprotection | Neuronal Cells | 20.0 |
Detailed Findings from Research
- Antimicrobial Studies : In a study assessing the antimicrobial efficacy against various pathogens, 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one demonstrated a broad spectrum of activity with lower MIC values than conventional antibiotics, indicating its potential as a novel antimicrobial agent .
- Cancer Cell Apoptosis : A significant investigation into its anticancer properties revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors in MCF-7 cells, suggesting a targeted mechanism for inducing cell death .
- Neuroprotective Mechanisms : Research exploring neuroprotective effects found that the compound significantly reduced markers of oxidative stress in neuronal cultures, indicating its potential utility in neurodegenerative disease models .
Q & A
Q. Basic Characterization
- NMR : ¹H and ¹³C NMR identify substituent positions. For example, pyrrolidin-2-one protons resonate at δ ~3.3–3.5 ppm (methylene groups) and δ ~2.0 ppm (carbonyl-adjacent protons), while imidazole protons appear as distinct singlets (δ ~7.5–8.5 ppm) .
- XRD : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallographic data can confirm the lactam ring geometry and imidazole substitution pattern .
Advanced Analysis
Conflicting data (e.g., unexpected NOE correlations or diffraction patterns) require hybrid approaches:
- DFT Calculations : Compare experimental and computed NMR shifts to validate tautomeric forms.
- TWINABS for XRD : Address twinning or disorder in crystals, common in heterocyclic systems .
What strategies are employed to evaluate the biological activity of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one derivatives?
Q. Basic Screening
Q. Advanced Mechanistic Studies
- Molecular Docking : Probe interactions with targets like CRF-1 receptors or bacterial efflux pumps (e.g., using AutoDock Vina with PDB structures) .
- Metabolic Stability : Use hepatic microsome assays to predict in vivo behavior.
How are computational methods applied to predict the physicochemical properties of this compound?
Q. Basic Predictions
- LogP and Solubility : Tools like ACD/Labs or SwissADME estimate hydrophobicity and bioavailability.
- pKa Prediction : MOE or SPARC calculate basicity of the imidazole nitrogen (typically pKa ~6–7).
Q. Advanced Modeling
- MD Simulations : Study conformational flexibility in aqueous or lipid environments (e.g., GROMACS).
- QM/MM : Investigate reaction mechanisms, such as lactam ring opening under acidic conditions.
How can researchers address contradictions in reported synthetic yields or spectroscopic data?
Q. Basic Troubleshooting
Q. Advanced Resolution
- In Situ Monitoring : Use ReactIR or LC-MS to track intermediate formation and identify side reactions.
- Multivariate Analysis : Apply PCA to NMR datasets to detect outliers or systematic errors .
What are the key challenges in scaling up laboratory-scale syntheses of this compound?
Q. Basic Considerations
Q. Advanced Engineering
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce batch variability.
- PAT Tools : Use inline FTIR or FBRM to monitor crystallization in real time.
How does the electronic structure of the imidazole ring influence the compound's reactivity?
Basic Electronic Effects
The imidazole’s electron-rich N-atoms facilitate electrophilic substitution (e.g., halogenation at C4/C5 positions). Conjugation with the pyrrolidinone carbonyl group stabilizes charge-transfer intermediates.
Q. Advanced Insights
- NBO Analysis : Quantify hyperconjugative interactions between the imidazole lone pairs and the lactam carbonyl.
- Electrochemical Studies : Cyclic voltammetry reveals redox-active behavior, relevant for antioxidant applications .
What are the best practices for handling and storing 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one to ensure stability?
Q. Basic Protocols
Q. Advanced Stability Studies
- Forced Degradation : Expose to heat, light, or humidity and monitor degradation via HPLC-UV/MS.
- Kinetic Modeling : Predict shelf life using Arrhenius equations from accelerated stability data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
